Pharmacokinetics of 8-Iodoquinolin-6-ol Derived Compounds: A Comprehensive ADME Profile and Bioanalytical Guide
Pharmacokinetics of 8-Iodoquinolin-6-ol Derived Compounds: A Comprehensive ADME Profile and Bioanalytical Guide
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, historically yielding potent antimicrobial, antimalarial, and neuroprotective agents[1]. While classic 8-hydroxyquinolines (e.g., clioquinol) have been extensively studied, their clinical utility is often limited by neurotoxicity linked to metal ion dyshomeostasis[2].
As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I approach 8-iodoquinolin-6-ol (CAS 857758-15-7)[3] not merely as a chemical building block, but as a strategically differentiated pharmacokinetic scaffold. By shifting the hydroxyl group to the C6 position and positioning a bulky, lipophilic iodine atom at C8, we fundamentally alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetics of 8-iodoquinolin-6-ol derivatives, supported by self-validating experimental protocols for preclinical evaluation.
Structural Rationale & Physicochemical Profiling
To understand the pharmacokinetics of a molecule, we must first interrogate its physicochemical foundation. The structural nuances of 8-iodoquinolin-6-ol dictate its behavior in biological systems.
-
Ablation of Bidentate Chelation: Classic 8-hydroxyquinolines (like clioquinol) act as strong bidentate chelators of Zn²⁺ and Cu²⁺ via the quinoline nitrogen (N1) and the adjacent C8-hydroxyl group[2]. In 8-iodoquinolin-6-ol, the spatial distance between N1 and the C6-OH precludes this intramolecular chelation. This lack of strong metal chelation dramatically reduces the risk of subacute myelo-optic neuropathy (SMON), a toxicity historically associated with clioquinol[2].
-
Lipophilicity and Steric Shielding: The iodine atom at C8 (Molecular Weight: 271.05 g/mol )[3] imparts significant lipophilicity, driving high membrane permeability. Furthermore, the C8 iodine sterically shields the adjacent C7 and N1 positions from enzymatic oxidation.
-
Metabolic Liability at C6: The unhindered phenolic hydroxyl group at C6 is a prime target for rapid Phase II conjugation (glucuronidation and sulfation), which serves as the primary clearance mechanism.
Table 1: Comparative Physicochemical & ADME Properties
| Property | 8-Iodoquinolin-6-ol | Clioquinol (5-Cl-7-I-8-OH) | CLBQ14 (7-Br-8-OH) |
| Molecular Weight | 271.05 g/mol | 305.50 g/mol | 224.05 g/mol |
| LogP (Estimated) | 3.1 - 3.5 | 3.5 - 4.0 | 3.03 ± 0.04 |
| Metal Chelation | Weak / Negligible | Strong (Zn²⁺, Cu²⁺) | Strong (Zn²⁺, Cu²⁺) |
| Primary Clearance | Phase II Conjugation (C6-OH) | Phase II Conjugation (C8-OH) | Hepatic (CYP1A2 / Phase II) |
| BBB Penetration | Moderate to High | High | Moderate |
(Data extrapolated from structural analogs and established quinolinol ADME profiles[3],[2],[4])
Absorption Kinetics & First-Pass Metabolism
Following oral administration, 8-iodoquinolin-6-ol derivatives exhibit rapid gastrointestinal absorption driven by their favorable lipophilicity (LogP ~3.3). However, systemic bioavailability is heavily compromised by extensive hepatic first-pass metabolism.
Similar to other halogenated quinolinols, the compound is rapidly absorbed into the portal vein but undergoes immediate Phase II conjugation in the liver[2]. The C6-hydroxyl group is rapidly converted into inactive glucuronate and sulfate conjugates by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). Consequently, while the absorption rate is high, the absolute bioavailability (F%) of the parent compound remains low (typically <15-20%, akin to clioquinol[2]).
Fig 1: Pharmacokinetic compartmental distribution model for 8-iodoquinolin-6-ol derivatives.
Distribution & Hepatic Clearance Mechanisms
Once in systemic circulation, 8-iodoquinolin-6-ol exhibits a high volume of distribution (Vd), partitioning extensively into peripheral tissues due to its halogen-driven lipophilicity. It crosses the blood-brain barrier (BBB), though the brain-to-plasma ratio is often lower than predicted by LogP alone due to rapid peripheral clearance and high plasma protein binding (>90%)[2].
Metabolic Pathways
The metabolic fate of 8-iodoquinolin-6-ol is decisively governed by the C6-OH group. While Phase I oxidation via Cytochrome P450 enzymes (e.g., CYP1A2, similar to CLBQ14[4]) occurs as a minor pathway, Phase II conjugation dominates.
Fig 2: Primary hepatic Phase I and Phase II metabolic pathways of 8-iodoquinolin-6-ol.
Self-Validating Experimental Protocols
To ensure scientific integrity, DMPK assays must be self-validating. A protocol is only as reliable as its internal controls. Below are the definitive methodologies for evaluating the pharmacokinetics of 8-iodoquinolin-6-ol derivatives.
Protocol A: In Vitro Caco-2 Permeability Assay (Absorption Modeling)
Objective: Determine the apparent permeability (Papp) and efflux ratio to predict human intestinal absorption. Causality: We utilize Caco-2 cells because they express the relevant efflux transporters (e.g., P-gp, BCRP) that may restrict the absorption of bulky halogenated xenobiotics.
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation (verified by Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).
-
Dosing Solution: Prepare 10 µM of 8-iodoquinolin-6-ol in HBSS buffer (pH 7.4) containing 1% DMSO to maintain solubility of the lipophilic compound.
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add dosing solution to the apical chamber.
-
Basolateral to Apical (B-A): Add dosing solution to the basolateral chamber.
-
-
Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer.
-
Self-Validation & System Suitability:
-
High Permeability Control: Propranolol (Papp > 20 × 10⁻⁶ cm/s).
-
Low Permeability Control: Atenolol (Papp < 1 × 10⁻⁶ cm/s).
-
Efflux Control: Digoxin (Efflux Ratio > 3, reversible by verapamil).
-
Mass Balance Check: Total drug recovered (Apical + Basolateral + Cell Lysate) must be >85% to rule out non-specific binding to the plastic apparatus.
-
Protocol B: LC-MS/MS Bioanalytical Quantification in Plasma
Objective: Quantify parent 8-iodoquinolin-6-ol in in vivo pharmacokinetic studies. Causality: Halogenated quinolines are prone to ion suppression from endogenous plasma phospholipids. We utilize Liquid-Liquid Extraction (LLE) rather than simple protein precipitation to selectively partition the lipophilic drug, leaving polar phospholipids in the aqueous phase.
-
Sample Preparation (LLE):
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 10 µL of Internal Standard (IS) solution (e.g., ¹³C₆-labeled analog or clioquinol[4] if structurally appropriate, at 200 ng/mL). Causality: The IS corrects for extraction recovery variations and matrix effects.
-
Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 × g for 10 minutes at 4°C.
-
-
Evaporation & Reconstitution: Transfer 450 µL of the organic (upper) layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
-
Chromatography:
-
Column: C18 (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
Mass Spectrometry (ESI+ MRM):
-
Monitor the transition for 8-iodoquinolin-6-ol: m/z 272.05 [M+H]⁺ → m/z 145.10 (loss of iodine, -127 Da).
-
-
Self-Validation & Acceptance Criteria:
-
Calibration Curve: Must exhibit R² > 0.995 using a 1/x² weighting factor.
-
Quality Controls (QCs): Low, Mid, and High QCs must fall within ±15% of their nominal concentrations.
-
Zero Sample: Blank matrix spiked only with IS must show no interfering peak >20% of the Lower Limit of Quantification (LLOQ) at the drug's retention time.
-
Excretion & Clearance Mechanisms
The ultimate elimination of 8-iodoquinolin-6-ol is driven by the renal and biliary clearance of its Phase II conjugates. Because the parent drug is highly lipophilic, renal excretion of the unchanged molecule is negligible (<1%).
Instead, the highly polar 6-O-glucuronide and 6-O-sulfate metabolites are actively secreted into the bile (leading to potential enterohepatic recirculation, though limited by the stability of the conjugate) and into the urine via organic anion transporters (OATs) in the renal proximal tubules. The short biological half-life (estimated at 2 to 4 hours in rodents, similar to clioquinol[2]) necessitates frequent dosing or advanced formulation strategies (e.g., lipid nanoparticles or prodrug masking of the C6-OH) to maintain therapeutic systemic exposure for non-gastrointestinal targets.
References
- 8-Iodoquinolin-6-ol - Benchchem. benchchem.com.
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC. nih.gov.
- Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegener
- Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - Taylor & Francis. tandfonline.com.
Sources
- 1. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Iodoquinolin-6-ol | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
